

1-Iodo-4-(trifluoromethoxy)benzene spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Iodo-4-(trifluoromethoxy)benzene

Cat. No.: B009027

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An In-Depth Technical Guide to the Spectral Analysis of **1-Iodo-4-(trifluoromethoxy)benzene**

Introduction

1-Iodo-4-(trifluoromethoxy)benzene (CAS No. 103962-05-6) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility as a synthetic intermediate stems from the unique and often synergistic properties conferred by its two functional groups. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reliable route for carbon-carbon and carbon-heteroatom bond formation.^[1] Concurrently, the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts profound effects on the molecule's physicochemical properties. It is highly lipophilic, metabolically stable, and acts as a weak electron-withdrawing group, influencing the electronic nature of the aromatic ring.

Accurate and unambiguous structural confirmation of this building block is paramount for its effective use in multi-step syntheses. This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **1-Iodo-4-(trifluoromethoxy)benzene**. The interpretation is grounded in first principles and data from analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural and physical properties of **1-iodo-4-(trifluoromethoxy)benzene** are foundational to understanding its spectral characteristics.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 103962-05-6 | |
| Molecular Formula | C ₇ H ₄ F ₃ IO | |
| Molecular Weight | 288.01 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 177-179 °C | |
| Density | 1.84 g/mL at 25 °C | |
| Refractive Index | n _{20/D} 1.504 | |

```
graph "1-Iodo-4-(trifluoromethoxy)benzene" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
```

```
// Benzene Ring
C1 [pos="0,1.5!"];
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic hydrogens
```

```
H2 [label="H", pos="-2.2,1.3!"];
H3 [label="H", pos="-2.2,-1.3!"];
H5 [label="H", pos="2.2,-1.3!"];
H6 [label="H", pos="2.2,1.3!"];

C2 -- H2;
C3 -- H3;
C5 -- H5;
C6 -- H6;

// Substituents
I [label="I", pos="0,-2.8!", fontcolor="#EA4335"];
O [label="O", pos="0,2.8!"];
C_F3 [label="C", pos="0,4.0!"];
F1 [label="F", pos="-1.0,4.8!", fontcolor="#34A853"];
F2 [label="F", pos="1.0,4.8!", fontcolor="#34A853"];
F3 [label="F", pos="0,5.2!", fontcolor="#34A853"];

C4 -- I;
C1 -- O;
O -- C_F3;
C_F3 -- F1;
C_F3 -- F2;
C_F3 -- F3;

}
```

Caption: Molecular structure of **1-Iodo-4-(trifluoromethoxy)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and fluorine environments.

¹H NMR Analysis

Interpretation: The ¹H NMR spectrum is defined by the 1,4-disubstituted (para) aromatic ring. Due to the plane of symmetry bisecting the C1-C4 bond, there are two sets of chemically

equivalent protons: H2/H6 and H3/H5. The protons ortho to the iodine atom (H3/H5) are deshielded by iodine's electron-withdrawing inductive effect and are expected to appear further downfield. The protons ortho to the trifluoromethoxy group (H2/H6) appear slightly more upfield. This arrangement creates a characteristic AA'BB' spin system, which often simplifies to two distinct doublets at higher field strengths.[3][4] The ortho coupling constant ($^3J_{HH}$) is typically in the range of 8-9 Hz.

Predicted Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|-------------------------|--------------|---------------------------|-------------|--------------------------------------|
| ~ 7.65 | Doublet (d) | ~ 8.8 | 2H | H3, H5 (ortho to I) |
| ~ 7.05 | Doublet (d) | ~ 8.8 | 2H | H2, H6 (ortho to -OCF ₃) |

Note: These are predicted values based on data for 4-iodoanisole and accounting for the stronger withdrawing effect of -OCF₃ vs. -OCH₃. [3]

¹³C NMR Analysis

Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. Due to molecular symmetry, only four signals will appear in the aromatic region (δ 110-160 ppm): two for the protonated carbons (C2/C6 and C3/C5) and two for the quaternary, substituent-bearing carbons (C1 and C4). The carbon attached to the -OCF₃ group (C1) will be significantly downfield. The carbon bearing the iodine atom (C4) exhibits a chemical shift influenced by the "heavy atom effect," which, contrary to electronegativity predictions, causes an upfield shift relative to other halogens. The trifluoromethoxy carbon itself (C-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms ($^1J_{CF}$), with a large coupling constant (~250-260 Hz).

Predicted Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ , ppm) | Multiplicity ($^1J_{CF}$) | Assignment |
|----------------------------------|-----------------------------|-------------------------|
| ~ 149.5 | s | C1 (-OCF ₃) |
| ~ 138.8 | s | C3, C5 |
| ~ 122.5 | s | C2, C6 |
| ~ 120.8 | q ($J \approx 257$ Hz) | -OCF ₃ |
| ~ 92.0 | s | C4 (-I) |

Note: Predicted values are based on data for 4-iodoanisole and trifluoromethoxybenzene.[\[5\]](#)[\[6\]](#)

¹⁹F NMR Analysis

Interpretation: The ¹⁹F NMR spectrum provides a simple and definitive confirmation of the trifluoromethoxy group. The three fluorine atoms are chemically equivalent and are not coupled to any nearby protons. Therefore, the spectrum is expected to show a sharp singlet. The chemical shift for an aromatic -OCF₃ group typically appears in the range of -57 to -60 ppm relative to CFCl₃.[\[1\]](#)[\[7\]](#) This distinct signal, far from most other fluorine resonances, serves as an excellent diagnostic peak.

Predicted Spectral Data (470 MHz, CDCl₃):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-------------------|
| ~ -58.5 | Singlet (s) | 3F | -OCF ₃ |

Note: Predicted value based on data for various aryl trifluoromethyl ether compounds.[\[1\]](#)

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Interpretation: The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected absorptions include:

- Aromatic C-H Stretch: A weak band just above 3000 cm^{-1} .
- Aromatic C=C Stretch: A series of medium-to-weak bands in the 1600-1450 cm^{-1} region.
- -OCF₃ Group Vibrations: This group is characterized by very strong and distinct bands. The C-F stretching vibrations typically appear in the 1300-1100 cm^{-1} region. The C-O stretch associated with the ether linkage will also be present and strong.
- C-H Out-of-Plane Bending: The 1,4-disubstitution pattern gives rise to a strong, characteristic band in the 860-800 cm^{-1} region.

Predicted IR Absorption Data:

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-------------|---|
| ~ 3080 | Weak | Aromatic C-H Stretch |
| ~ 1590, 1495 | Medium | Aromatic C=C Ring Stretch |
| ~ 1260 | Very Strong | C-F Stretch (asymmetric) |
| ~ 1220 | Very Strong | C-O Stretch / C-F Stretch |
| ~ 1160 | Very Strong | C-F Stretch (symmetric) |
| ~ 830 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted) |

Note: Predicted values based on general IR correlation tables and spectra of analogous compounds like trifluoromethoxybenzene.[\[6\]](#)

Mass Spectrometry (MS)

Interpretation: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. Using a standard technique like Electron Ionization (EI), the molecular ion peak $[M]^+\bullet$ is expected to be prominent. Due to the presence of iodine, a monoisotopic element with a large mass, its loss is a characteristic fragmentation pathway.

- **Molecular Ion ($M^{+\bullet}$):** The peak corresponding to the intact molecule after losing one electron. For $C_7H_4F_3IO$, this will be at $m/z = 288$.
- **Key Fragments:** The weakest bond in the molecule is the C-I bond. Cleavage of this bond results in the loss of an iodine radical ($\bullet I$, 127 Da), leading to a major fragment ion at m/z 161, corresponding to the $[C_7H_4F_3O]^+$ cation. The iodine cation itself may be observed at m/z 127. Further fragmentation of the m/z 161 ion can occur through the loss of CO (28 Da) to give $[C_6H_4F_3]^+$ at m/z 133.

Predicted MS Fragmentation Data (EI):

| m/z | Proposed Fragment | Notes |
|-----|----------------------------|--------------------------------------|
| 288 | $[C_7H_4F_3IO]^{+\bullet}$ | Molecular Ion ($M^{+\bullet}$) |
| 161 | $[C_7H_4F_3O]^+$ | $[M - I]^+$, often a major fragment |
| 133 | $[C_6H_4F_3]^+$ | $[M - I - CO]^+$ |
| 127 | $[I]^+$ | Iodine cation |

Experimental Protocols

Protocol 1: NMR Data Acquisition

- **Sample Preparation:** Accurately weigh 15-20 mg of **1-iodo-4-(trifluoromethoxy)benzene** and dissolve it in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Use a ≥ 400 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample probe.
- **1H NMR:** Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay ($d1$) of 1 second and 16 scans is typically sufficient.
- **^{13}C NMR:** Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A 30° pulse angle with a relaxation delay ($d1$) of 2 seconds is a good starting point. A higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

- ^{19}F NMR: Acquire the spectrum using a standard single-pulse experiment, typically with proton decoupling. Use an external reference or the instrument's calibrated frequency for referencing. A relaxation delay of 1-2 seconds and 32 scans is generally adequate.
- Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to the FID before Fourier transformation. Manually phase and baseline correct all spectra. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Data Acquisition

- Technique Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation.
- Instrument Setup: Record a background spectrum on a clean, dry ATR crystal (e.g., diamond or zinc selenide).
- Sample Analysis: Apply a single drop of **1-iodo-4-(trifluoromethoxy)benzene** directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The ATR correction algorithm should be applied if quantitative analysis is desired, though it is less critical for qualitative identification.

Protocol 3: MS Data Acquisition

- Technique Selection: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is a standard method for volatile, thermally stable compounds like this.
- Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC-MS Setup:
 - Injector: Use a split/splitless injector at $250\text{ }^{\circ}\text{C}$.

- Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.
- Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Source: Set the EI source temperature to 230 °C and the ionization energy to 70 eV.
- Analyzer: Scan a mass range from m/z 40 to 400.
- Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Safety and Handling

1-Iodo-4-(trifluoromethoxy)benzene is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from light and incompatible materials. Keep the container tightly sealed.^[2]

Conclusion

The spectral characterization of **1-iodo-4-(trifluoromethoxy)benzene** is straightforward using standard analytical techniques. The ^1H NMR spectrum is defined by a classic AA'BB' pattern for the aromatic protons. The ^{13}C NMR spectrum confirms the six unique carbon environments, including the characteristic upfield shift of the iodine-bound carbon and the large quartet for the $-\text{OCF}_3$ carbon. A single, sharp peak in the ^{19}F NMR spectrum provides unambiguous evidence of the trifluoromethoxy group. The IR spectrum displays strong, characteristic absorbances for the C-F bonds and the 1,4-disubstitution pattern, while mass spectrometry confirms the molecular weight of 288 amu and shows a predictable fragmentation pattern dominated by the

loss of the iodine atom. Together, these spectral data provide a robust and self-validating fingerprint for the confident identification of this valuable synthetic intermediate.

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